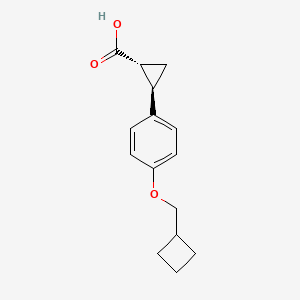
trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a cyclobutylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Cyclobutylmethoxy Group: This step involves the substitution of a phenyl group with a cyclobutylmethoxy group, which can be done using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the phenyl group is oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo substitution reactions, where the cyclobutylmethoxy group is replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be used in the synthesis of agrochemicals or as a component in formulations for crop protection.
Mechanism of Action
The mechanism by which trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
trans-2-Phenylcyclopropanecarboxylic acid: This compound shares the cyclopropane and carboxylic acid functional groups but lacks the cyclobutylmethoxy substitution.
trans-2-(4-Methylphenyl)cyclopropanecarboxylic acid: Similar structure with a methyl group instead of the cyclobutylmethoxy group.
Uniqueness: The presence of the cyclobutylmethoxy group in trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid imparts unique chemical and physical properties, potentially enhancing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and may provide advantages in specific applications.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1R,2R)-2-[4-(cyclobutylmethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c16-15(17)14-8-13(14)11-4-6-12(7-5-11)18-9-10-2-1-3-10/h4-7,10,13-14H,1-3,8-9H2,(H,16,17)/t13-,14+/m0/s1 |
InChI Key |
ZXZIIINBDPHHRE-UONOGXRCSA-N |
Isomeric SMILES |
C1CC(C1)COC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)C3CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















